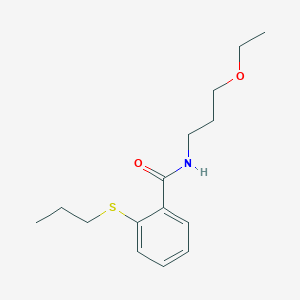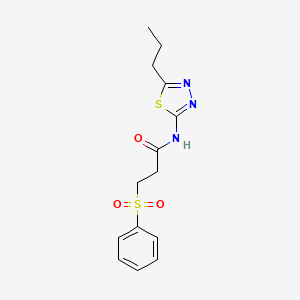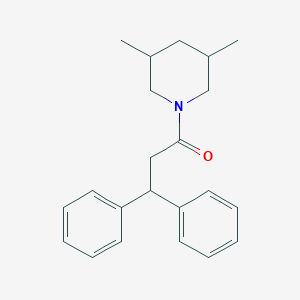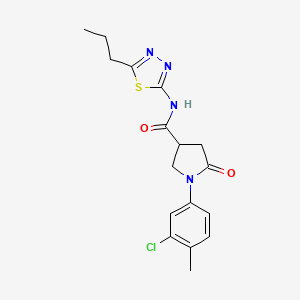![molecular formula C20H20N4O2 B11178419 2-(methoxymethyl)-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11178419.png)
2-(methoxymethyl)-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused tricyclic system, makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by functionalization to introduce the phenyl, propyl, and methoxymethyl groups.
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyridine and ethyl acetoacetate under acidic conditions.
Functionalization: The core structure is then subjected to various functionalization reactions
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Propylation: The propyl group can be added through an alkylation reaction using propyl bromide and a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyridine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxybenzaldehyde or methoxybenzoic acid derivatives.
Scientific Research Applications
2-(Methoxymethyl)-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several applications in scientific research:
Medicinal Chemistry: Due to its complex structure, this compound is studied for its potential as a therapeutic agent. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Chemical Biology: It serves as a tool for investigating the structure-activity relationships of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its anticancer properties.
Tetrahydropyrido[4,3-d]pyrimidine: Used as intermediates in the synthesis of various bioactive compounds.
Uniqueness
2-(Methoxymethyl)-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-5-phenyl-11-propyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H20N4O2/c1-3-10-23-11-9-17-15(20(23)25)12-21-19-18(14-7-5-4-6-8-14)16(13-26-2)22-24(17)19/h4-9,11-12H,3,10,13H2,1-2H3 |
InChI Key |
XVIPXIDTBFSLFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=NC3=C(C(=NN23)COC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-tert-butyl-2-methylphenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11178340.png)




![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B11178365.png)
acetate](/img/structure/B11178372.png)

![Ethanol, 2-[4-(4-methoxybenzoyl)-1-piperazinyl]-](/img/structure/B11178384.png)
![7-(2-chlorophenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11178390.png)
![2,5-dichloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B11178393.png)


![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B11178412.png)
